
An In-depth Technical Guide to 4-Nitrobenzyl
Bromoacetate: Chemical Properties and

Structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Nitrobenzyl bromoacetate

Cat. No.: B096841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and

structural features of 4-Nitrobenzyl bromoacetate, a key reagent in various synthetic and

analytical applications, particularly within the realm of drug development and proteomics.

Chemical Properties
4-Nitrobenzyl bromoacetate is a versatile bifunctional molecule, incorporating a reactive

bromoacetyl group and a nitrobenzyl moiety. Its chemical and physical properties are

summarized in the table below, providing a quick reference for experimental design and

application.
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Property Value Reference

Molecular Formula C₉H₈BrNO₄ [1]

Molecular Weight 274.07 g/mol [1]

Boiling Point 105-106 °C at 5 mmHg

Melting Point

Data not available for 4-

Nitrobenzyl bromoacetate. The

related compound, 4-

Nitrobenzyl bromide, has a

melting point of 98-101 °C.

CAS Number 16869-24-2

SMILES String
O=C(OCC1=CC=C(--INVALID-

LINK--=O)C=C1)CBr

Solubility
Soluble in ethanol and

benzene.

Chemical Structure
The structure of 4-Nitrobenzyl bromoacetate is characterized by a benzene ring substituted

with a nitro group at the para position (position 4) and a bromoacetate group attached to a

benzylic carbon.

Key Structural Features:

4-Nitrobenzyl Group: The electron-withdrawing nature of the nitro group significantly

influences the reactivity of the benzylic position.

Bromoacetate Group: The presence of the bromine atom makes the acetyl group an

excellent leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack and

the adjacent methylene group prone to substitution reactions.

Ester Linkage: Connects the 4-nitrobenzyl alcohol moiety to the bromoacetic acid moiety.
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Crystallographic studies have revealed that in the solid state, the acetate group is nearly

planar. The dihedral angle between the acetate group and the aromatic ring is approximately

73.24°.[1] Intermolecular C-H···O interactions contribute to the stability of the crystal lattice.[1]

Experimental Protocols
Synthesis of 4-Nitrobenzyl Bromoacetate
A common method for the synthesis of 4-Nitrobenzyl bromoacetate involves the esterification

of 4-nitrobenzyl alcohol with bromoacetyl bromide.[1]

Materials:

4-Nitrobenzyl alcohol

Bromoacetyl bromide

Dichloromethane (DCM)

Pyridine

n-Hexane

Water

Methanol

Procedure:

Dissolve 4-nitrobenzyl alcohol (1.0 equivalent) in a mixture of dichloromethane and pyridine

at 0-5 °C (273-278 K).[1]

Slowly add bromoacetyl bromide (1.05 equivalents) to the solution while maintaining the

temperature.[1]

Allow the reaction to proceed at this temperature for a specified time, monitoring the

progress by a suitable technique (e.g., TLC).

Upon completion, extract the product with n-hexane.[1]
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Wash the organic layer with water to remove pyridine and other water-soluble impurities.[1]

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

Remove the solvent under reduced pressure.[1]

Recrystallize the crude product from dichloromethane or methanol to obtain pure 4-
Nitrobenzyl bromoacetate.[1]

Applications in Drug Development and Research
4-Nitrobenzyl bromoacetate serves as a valuable tool in several areas of drug development

and biochemical research.

Protecting Group in Peptide Synthesis
The 4-nitrobenzyl group can be used as a photolabile protecting group for carboxylic acids in

solid-phase peptide synthesis (SPPS). This allows for the selective deprotection of specific

carboxyl groups under UV irradiation, enabling the synthesis of complex peptides and

peptidomimetics.
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Workflow for Solid-Phase Peptide Synthesis using 4-Nitrobenzyl Protecting Group
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Caption: Solid-Phase Peptide Synthesis Workflow.
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Derivatizing Agent for Carboxylic Acids
4-Nitrobenzyl bromoacetate is employed as a derivatizing agent for carboxylic acids to

enhance their detection in High-Performance Liquid Chromatography (HPLC), particularly when

coupled with mass spectrometry (MS). The 4-nitrobenzyl group provides a chromophore for UV

detection and a site for efficient ionization in MS. The reaction involves the nucleophilic attack

of the carboxylate on the electrophilic methylene carbon of the bromoacetate moiety.

Workflow for Carboxylic Acid Derivatization using 4-Nitrobenzyl Bromoacetate for HPLC Analysis
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Caption: Carboxylic Acid Derivatization Workflow.

Synthesis of β-Lactam Antibiotics
The bromoacetate functionality of 4-Nitrobenzyl bromoacetate can be utilized in the synthesis

of β-lactam antibiotics. The ester can be converted into a ketene which then undergoes a [2+2]

cycloaddition with an imine (Staudinger synthesis) to form the β-lactam ring, a core structural

motif in many antibiotics. The 4-nitrobenzyl group can serve as a protecting group for the

carboxylic acid functionality during the synthesis and can be removed in later steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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